molecular formula C26H25NO4 B2996260 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid CAS No. 499196-99-5

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid

Cat. No.: B2996260
CAS No.: 499196-99-5
M. Wt: 415.489
InChI Key: WUAJTZAECZEGGO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid (CAS: Not explicitly listed in evidence; synonyms include Fmoc-L-Phe(4-Me)-OH ) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid, with a molecular formula of C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAJTZAECZEGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to function as a building block in peptide synthesis, and it exhibits various biological activities that are essential for therapeutic applications.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is vital in peptide chemistry for protecting amino groups during synthesis. The molecular formula is C26H25NO4C_{26}H_{25}NO_4, and its structure can be represented as follows:

SMILES CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O\text{SMILES }CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Binding to Enzymes/Receptors : The Fmoc group allows the compound to modulate the activity of various biological targets through competitive inhibition or allosteric modulation.
  • Signal Transduction Pathways : It may influence signaling pathways that regulate cellular functions, including proliferation and apoptosis.

Biological Activity

The compound's biological activities can be summarized as follows:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial applications.
  • Anticancer Activity : Some studies indicate that derivatives of Fmoc-amino acids can inhibit cancer cell growth by inducing apoptosis.
  • Neuroprotective Effects : There is emerging evidence that certain amino acid derivatives can protect neuronal cells from oxidative stress.

Case Studies

  • Peptide Synthesis : A study demonstrated the use of Fmoc-protected amino acids in synthesizing peptides that exhibit enhanced stability and bioactivity compared to unprotected counterparts.
  • In Vitro Efficacy : In vitro assays indicated that peptides synthesized using this compound showed significant activity against specific cancer cell lines, with IC50 values in the low micromolar range.

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Key Features

  • Functional Groups : The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective moiety for the amine group, enabling its use in solid-phase peptide synthesis (SPPS). The 4-methylphenyl substituent introduces hydrophobicity, influencing solubility and intermolecular interactions .
  • Applications : Primarily utilized in peptide synthesis for research purposes, particularly in constructing peptide chains with modified aromatic side chains.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes structural variations, physicochemical properties, and applications of analogous Fmoc-protected amino acids:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid 4-methylphenyl C₂₅H₂₃NO₄ 401.45 Moderate hydrophobicity; stable under SPPS conditions Peptide synthesis with aromatic residues
(2R)-3-(4-aminophenyl)-2-(Fmoc-amino)propanoic acid 4-aminophenyl C₂₄H₂₂N₂O₄ 402.45 Polar due to -NH₂; requires protection for amine reactivity Site-specific conjugation or labeling
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Increased steric hindrance; altered π-π stacking Peptides requiring rigid side chains
(2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 4-(difluoromethyl)phenyl C₂₅H₂₂F₂NO₄ 438.45 Enhanced electronegativity; improved metabolic stability Medicinal chemistry applications
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid -SH (thiol) C₁₈H₁₇NO₄S 343.40 Requires Acm or Mtt protection to prevent oxidation Disulfide bond formation in peptides
(S)-2-(Fmoc-amino)-3-(4-phosphonomethylphenyl)propanoic acid 4-(phosphonomethyl)phenyl C₂₅H₂₄NO₇P 481.43 High polarity; charged group enhances solubility in aqueous buffers Phosphopeptide mimetics
(R)-3-(3,5-difluorophenyl)-2-(Fmoc-amino)propanoic acid 3,5-difluorophenyl C₂₄H₂₀F₂NO₄ 424.42 Electron-withdrawing groups stabilize aromatic rings; fluorinated drug design Fluorinated peptide therapeutics
3-(4-chlorophenyl)-2-(Fmoc-amino)propanoic acid 4-chlorophenyl C₂₄H₂₀ClNO₄ 421.88 Increased hydrophobicity; halogen bonding potential Peptide-protein interaction studies

Physicochemical and Stability Comparisons

  • Hydrophobicity: The 4-methylphenyl (main compound) and 4-chlorophenyl derivatives exhibit higher hydrophobicity compared to polar variants like the 4-aminophenyl or phosphonomethylphenyl analogs. This affects their solubility in organic solvents (e.g., DMF or acetonitrile) versus aqueous systems .
  • Stability: Thiol-containing derivatives (e.g., mercaptopropanoic acid) require protective groups (Acm/Mtt) to prevent disulfide formation, whereas fluorinated or chlorinated analogs are more chemically inert .
  • Purity: HPLC purity for many compounds exceeds 95%, as seen in (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (99.76% purity) .

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